molecular formula C12H7F17O2 B1355049 2-Perfluorooctylethyl acetate

2-Perfluorooctylethyl acetate

Cat. No.: B1355049
M. Wt: 506.15 g/mol
InChI Key: CPOHLPPQNCULDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Perfluorooctylethyl acetate (CAS: 120719-67-7; molecular formula: C₁₃H₅F₁₇O₂), also known as 1H,1H,2H,2H-perfluorodecyl acrylate, is a fluorinated ester compound characterized by a perfluorooctyl (C₈F₁₇) chain linked to an ethyl acetate group . This structure confers exceptional hydrophobicity, chemical resistance, and thermal stability, making it valuable in industrial applications such as water-repellent coatings, anti-fouling surfaces, and fluoropolymer synthesis . The compound’s perfluorinated alkyl chain contributes to its persistence in the environment, aligning with concerns about per- and polyfluoroalkyl substances (PFAS) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F17O2/c1-4(30)31-3-2-5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOHLPPQNCULDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F17O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895739
Record name 1H,1H,2H,2H-Perfluorodecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37858-04-1
Record name 1H,1H,2H,2H-Perfluorodecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Functional Groups

  • 2-Perfluorooctylethyl acetate (8:2 FTOAc) : Features an 8-carbon perfluoroalkyl chain (C₈F₁₇) esterified with an ethyl acetate group.
  • 2-(Perfluorooctyl)ethyl methacrylate (8:2 FTMAC) : Contains a methacrylate group instead of acetate, enabling polymerization into fluorinated polyacrylates .
  • 2-(Perfluorodecyl)ethyl methacrylate (10:2 FTMAC) : Longer 10-carbon perfluoroalkyl chain (C₁₀F₂₁), enhancing hydrophobicity and thermal resistance .
  • Perfluorooctanoic acid (PFOA): A carboxylic acid derivative (C₈HF₁₅O₂) with regulatory restrictions due to environmental persistence and toxicity .

Physical and Functional Properties

Property This compound 8:2 FTMAC 10:2 FTMAC PFOA
Hydrophobicity High (water contact angle >110°) Very High (due to methacrylate cross-linking) Extreme (longer chain) Moderate (polar COOH group)
Thermal Stability Stable up to 200°C >250°C >300°C Decomposes at 190°C
Solubility Miscible in organic solvents Polymerizes in matrix Polymerizes in matrix Water-soluble

Environmental and Health Considerations

  • Persistence : All perfluorooctyl compounds exhibit environmental persistence, but this compound’s ester linkage may allow slower degradation compared to PFOA’s carboxylic acid group .
  • Toxicity : PFOA is classified as a substance of very high concern (SVHC) by ECHA, with documented bioaccumulation and hepatotoxicity . This compound lacks extensive toxicological data, though its structural similarity to regulated PFAS warrants caution .
  • Regulatory Status: PFOA and its salts are restricted under Annex B of the Stockholm Convention .

Q & A

Q. What are the standard laboratory synthesis protocols for 2-perfluorooctylethyl acetate?

Free radical copolymerization with methyl methacrylate (MMA) is commonly employed using thermal initiators like azobisisobutyronitrile (AIBN) in methyl ethyl ketone (MEK) solvent at 70–75°C. The random copolymer structure is confirmed via differential scanning calorimetry (DSC), where a single glass transition temperature (Tg) indicates homogeneity .

Q. How do researchers verify the structural integrity of this compound-based copolymers?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm monomer incorporation ratios and side-chain orientation.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To detect fluorocarbon (C-F) stretching vibrations (~1,200 cm⁻¹).
  • DSC : To assess copolymer homogeneity via Tg analysis .

Q. What safety protocols should be followed when handling this compound?

Refer to REACH-compliant safety data sheets (SDS) for industrial use, which mandate:

  • Use of fume hoods and personal protective equipment (PPE) to minimize inhalation/contact.
  • Avoidance of aqueous environments due to potential persistence and bioaccumulation risks .

Advanced Research Questions

Q. How can surface energy and hydrophobicity of this compound copolymers be quantified?

The Owens-Wendt method measures contact angles using polar (water) and non-polar (methylene iodide) liquids. Surface energy is partitioned into dispersion (γd) and polar (γp) components. For example, fluorinated copolymers exhibit γd > 18 mN/m and γp < 2 mN/m, reflecting ultra-hydrophobicity .

Q. What advanced analytical techniques are suitable for detecting trace this compound in environmental samples?

  • Online Solid-Phase Extraction (SPE) Coupled with UHPLC-MS/MS : Enables quantification at ng/L levels in serum or water matrices.
  • High-Resolution Mass Spectrometry (HRMS) : Identifies degradation byproducts (e.g., perfluorooctanoic acid derivatives) via exact mass matching .

Q. How can contradictions in biodegradation studies of this compound be resolved?

Discrepancies often arise from variable experimental conditions (e.g., pH, microbial consortia). Mitigation strategies include:

  • Cross-validation using OECD 301/302 guidelines for standardized degradation testing.
  • Isotopic labeling (e.g., ¹⁴C-tracers) to track mineralization pathways .

Q. What in vitro models are appropriate for assessing the compound’s endocrine-disrupting potential?

  • Luciferase Reporter Assays : Measure peroxisome proliferator-activated receptor (PPAR) activation.
  • Thyroid Hormone Displacement Assays : Quantify competitive binding to transthyretin (TTR) .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s membrane interactions?

  • Lipid Bilayer Models : Use phosphatidylcholine vesicles doped with this compound to study membrane fluidity via fluorescence anisotropy.
  • Atomic Force Microscopy (AFM) : Visualize nanoscale phase separation in mixed lipid systems .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in toxicity studies?

  • Benchmark Dose (BMD) Modeling : Preferable over NOAEL/LOAEL for continuous data.
  • Multivariate Regression : Accounts for covariates like exposure duration and matrix effects .

Data Interpretation Challenges

Q. How can conflicting data on the compound’s thermal stability be reconciled?

Variations in thermogravimetric analysis (TGA) results may stem from:

  • Heating Rate Differences : Slower rates (~5°C/min) enhance resolution of decomposition steps.
  • Atmospheric Composition : Oxidative (air) vs. inert (N₂) conditions alter degradation pathways .

Q. What strategies address reproducibility issues in copolymer emulsion synthesis?

  • Dynamic Light Scattering (DLS) : Monitors particle size distribution during emulsification.
  • Surfactant Screening : Test fluorinated (e.g., Zonyl®) vs. hydrocarbon surfactants for colloidal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.